(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide
Description
(E)-N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan-3-yl substituent and a cyclopropylamino-2-oxoethyl group attached to the phenyl ring. The compound’s structure combines a planar acrylamide core with a cyclopropyl group, which may enhance conformational rigidity and metabolic stability compared to linear alkyl chains.
Properties
IUPAC Name |
(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(8-3-14-9-10-23-12-14)19-15-4-1-13(2-5-15)11-18(22)20-16-6-7-16/h1-5,8-10,12,16H,6-7,11H2,(H,19,21)(H,20,22)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANHCUZXGVTAAJ-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by a cinnamide backbone and a cyclopropylamino substituent . The molecular formula is , with a molecular weight of approximately 320.392 g/mol. Its structure is significant for its potential interactions with biological targets.
Mechanisms of Biological Activity
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Antioxidant Activity :
- The compound has been shown to activate the Nrf2 pathway , which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, enhancing cellular protection against reactive oxygen species (ROS) .
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Anti-inflammatory Properties :
- Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . The presence of the cyclopropyl group may enhance these effects through increased reactivity and selectivity towards COX enzymes.
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Anticancer Potential :
- Research indicates that derivatives of cinnamamide compounds can inhibit tumor growth by inducing apoptosis and causing cell cycle arrest . The specific mechanisms through which this compound exerts anticancer effects require further investigation.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity:
Case Studies
A case study involving the compound's application in treating inflammatory conditions highlighted its efficacy in reducing edema in animal models. In a carrageenan-induced paw edema model, the compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acrylamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Physicochemical Properties
Key Research Findings
Structural Optimization: Cyclopropylamino-acrylamide hybrids balance rigidity and bioavailability, as seen in and . The furan-3-yl group may improve binding to aromatic-rich enzyme pockets (e.g., kinases or COX-2) .
Synthetic Challenges : Multi-step purifications (e.g., column chromatography in ) are common due to polar intermediates. Microwave-assisted synthesis could improve yields for acrylamide derivatives.
Toxicity Considerations : Benzamide analogs () show lower cytotoxicity than acrylamides, suggesting the acrylamide core’s electrophilicity may require prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
